molecular formula C8H6F2O4 B6239397 2-(difluoromethoxy)-5-hydroxybenzoic acid CAS No. 1305323-76-5

2-(difluoromethoxy)-5-hydroxybenzoic acid

Cat. No.: B6239397
CAS No.: 1305323-76-5
M. Wt: 204.1
InChI Key:
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Description

2-(Difluoromethoxy)-5-hydroxybenzoic acid is an organic compound characterized by the presence of both difluoromethoxy and hydroxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethoxy)-5-hydroxybenzoic acid typically involves the introduction of the difluoromethoxy group onto a hydroxybenzoic acid precursor. One common method is the reaction of 5-hydroxybenzoic acid with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethoxy group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-(Difluoromethoxy)-5-hydroxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The difluoromethoxy group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can stabilize interactions with target proteins .

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)-5-hydroxybenzoic acid
  • 2-(Methoxy)-5-hydroxybenzoic acid
  • 2-(Chloromethoxy)-5-hydroxybenzoic acid

Comparison: 2-(Difluoromethoxy)-5-hydroxybenzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity profiles. For example, the difluoromethoxy group is a stronger electron-withdrawing group than the methoxy group, which can influence the compound’s acidity and reactivity in substitution reactions .

Properties

CAS No.

1305323-76-5

Molecular Formula

C8H6F2O4

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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